molecular formula C21H27N5O2S B505679 5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Cat. No.: B505679
M. Wt: 413.5g/mol
InChI Key: BBXRQZCFGLSDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine involves several steps, including the formation of the core tetracyclic structure and the introduction of the morpholine and other functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Reagents such as acids, bases, and solvents like dichloromethane or ethanol are commonly used. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the specific reaction and conditions but can include various derivatives with modified functional groups.

Scientific Research Applications

5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5g/mol

IUPAC Name

5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

InChI

InChI=1S/C21H27N5O2S/c1-13-23-17-15-10-14-12-28-21(2,3)11-16(14)25-20(15)29-18(17)19(24-13)22-4-5-26-6-8-27-9-7-26/h10H,4-9,11-12H2,1-3H3,(H,22,23,24)

InChI Key

BBXRQZCFGLSDHI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)NCCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC1=NC2=C(C(=N1)NCCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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